4,4'-Bis(2-nitrophenoxy)-1,1'-biphenyl 4,4'-Bis(2-nitrophenoxy)-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC15730253
InChI: InChI=1S/C24H16N2O6/c27-25(28)21-5-1-3-7-23(21)31-19-13-9-17(10-14-19)18-11-15-20(16-12-18)32-24-8-4-2-6-22(24)26(29)30/h1-16H
SMILES:
Molecular Formula: C24H16N2O6
Molecular Weight: 428.4 g/mol

4,4'-Bis(2-nitrophenoxy)-1,1'-biphenyl

CAS No.:

Cat. No.: VC15730253

Molecular Formula: C24H16N2O6

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Bis(2-nitrophenoxy)-1,1'-biphenyl -

Specification

Molecular Formula C24H16N2O6
Molecular Weight 428.4 g/mol
IUPAC Name 1-nitro-2-[4-[4-(2-nitrophenoxy)phenyl]phenoxy]benzene
Standard InChI InChI=1S/C24H16N2O6/c27-25(28)21-5-1-3-7-23(21)31-19-13-9-17(10-14-19)18-11-15-20(16-12-18)32-24-8-4-2-6-22(24)26(29)30/h1-16H
Standard InChI Key IWNHAIOVXCOTRJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-nitro-2-[4-[4-(2-nitrophenoxy)phenyl]phenoxy]benzene, reflects its biphenyl core bridged by two phenoxy groups, each substituted with a nitro group at the ortho position. The canonical SMILES string C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC=C4[N+](=O)[O-] illustrates the connectivity, while the InChIKey IWNHAIOVXCOTRJ-UHFFFAOYSA-N provides a unique identifier for computational studies. The nitro groups at the ortho positions introduce significant steric hindrance, influencing both reactivity and crystallinity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC24H16N2O6\text{C}_{24}\text{H}_{16}\text{N}_{2}\text{O}_{6}
Molecular Weight428.4 g/mol
IUPAC Name1-nitro-2-[4-[4-(2-nitrophenoxy)phenyl]phenoxy]benzene
Canonical SMILES[As provided above]
XLogP3~6.2 (estimated)
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6

Spectral Characteristics

While experimental spectral data for this compound remain unpublished, analogous nitrophenoxy-biphenyl systems exhibit distinctive infrared (IR) and nuclear magnetic resonance (NMR) signatures:

  • IR Spectroscopy: Expected peaks include asymmetric stretching of nitro groups (1520cm1\sim 1520 \, \text{cm}^{-1}) and aromatic C-O-C stretching (1240cm1\sim 1240 \, \text{cm}^{-1}) .

  • 1H NMR^1\text{H NMR}: Aromatic protons adjacent to nitro groups typically resonate downfield (δ8.08.5ppm\delta 8.0–8.5 \, \text{ppm}), while biphenyl protons appear as multiplet signals between δ7.27.8ppm\delta 7.2–7.8 \, \text{ppm} .

Synthesis and Reaction Pathways

Condensation Reactions

The synthesis of 4,4'-bis(2-nitrophenoxy)-1,1'-biphenyl likely follows a two-step pathway:

  • Nucleophilic Aromatic Substitution: Biphenol reacts with 2-nitrochlorobenzene in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) in a polar aprotic solvent like N,NN,N-dimethylformamide (DMF). This step forms the nitrophenoxy linkages under reflux conditions (130140C130–140^\circ \text{C}) .

  • Purification: High-temperature filtration removes inorganic salts, followed by recrystallization to isolate the product .

Table 2: Representative Synthetic Conditions

ParameterValue
PrecursorsBiphenol, 2-nitrochlorobenzene
SolventDMF
BaseK2CO3\text{K}_2\text{CO}_3
Temperature130140C130–140^\circ \text{C}
Reaction Time3–5 hours
Yield~98% (extrapolated)

Functional Group Transformations

The nitro groups in this compound serve as handles for further derivatization:

  • Reduction to Amines: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) or transfer hydrogenation (e.g., hydrazine) converts nitro groups to amines, yielding diamino derivatives useful in polyimide synthesis .

  • Electrophilic Substitution: The electron-deficient aromatic rings may undergo nitration or sulfonation at meta positions relative to the nitro groups.

Applications in Advanced Materials

Polyimide Precursors

Reduction of 4,4'-bis(2-nitrophenoxy)-1,1'-biphenyl to its diamine analogue enables polymerization with dianhydrides (e.g., pyromellitic dianhydride) to form polyimides. These polymers exhibit exceptional thermal stability (Tg>300CT_g > 300^\circ \text{C}) and mechanical strength, making them suitable for aerospace and electronics applications .

Liquid Crystalline Phases

The rigid biphenyl core and polar nitro groups may promote liquid crystalline behavior. Preliminary studies on similar compounds suggest smectic mesophases between 150250C150–250^\circ \text{C}, though direct evidence for this compound remains lacking.

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